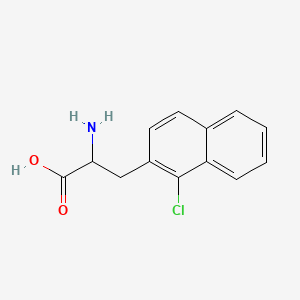
beta-(1-Chloro-2-naphthyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(1-Chloro-2-naphthyl)alanine, also known as this compound, is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 280304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microbiological Applications
Research indicates that beta-(1-Chloro-2-naphthyl)alanine acts as an effective growth inhibitor for several bacterial strains, including Escherichia coli, Leuconostoc dextranicum, and Lactobacillus plantarum. Studies have shown that this compound, along with its bromo analog, demonstrates superior inhibitory effects compared to unsubstituted naphthylalanines .
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of the aforementioned microorganisms at low concentrations. This highlights its potential as a candidate for developing new antimicrobial agents .
Therapeutic Applications
The compound's structural characteristics allow it to be incorporated into peptides, which can modulate biological functions. Peptides containing this compound have been explored for their ability to inhibit protein–protein interactions and exhibit agonistic or antagonistic effects on G-protein-coupled receptors (GPCRs) .
Case Study: Peptide Synthesis
Research has demonstrated that peptides incorporating this compound can be designed to target specific biological pathways. For example, these peptides have been shown to effectively inhibit Pin1, a key protein involved in various cellular processes, suggesting potential applications in cancer therapy .
Chemical Properties and Mechanism of Action
This compound possesses unique chemical properties that contribute to its biological activity. Its mechanism of action may involve the inhibition of bacterial DNA gyrase, an enzyme critical for bacterial replication. This inhibition disrupts the normal growth and reproduction of bacteria, leading to their eventual death .
Propriétés
Numéro CAS |
58161-14-1 |
|---|---|
Formule moléculaire |
C13H12ClNO2 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
2-amino-3-(1-chloronaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17) |
Clé InChI |
PONNGHZRDCRUDO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N |
Synonymes |
beta-(1-chloro-2-naphthyl)alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















